molecular formula C18H17NO3S2 B2854087 5-(Isopropylthio)-2-phenyl-4-(phenylsulfonyl)oxazole CAS No. 862807-05-4

5-(Isopropylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Cat. No.: B2854087
CAS No.: 862807-05-4
M. Wt: 359.46
InChI Key: LOSYQUGSUMSBBV-UHFFFAOYSA-N
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Description

5-(Isopropylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, may employ catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures . These catalysts can be tailored to specific reactions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropylthio)-2-phenyl-4-(phenylsulfonyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylsulfides.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-(Isopropylthio)-2-phenyl-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Isopropylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is unique due to the presence of both isopropylthio and phenylsulfonyl groups, which provide distinct chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-13(2)23-18-17(24(20,21)15-11-7-4-8-12-15)19-16(22-18)14-9-5-3-6-10-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSYQUGSUMSBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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